molecular formula C14H17F2NO5 B13045884 Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy

Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy

Cat. No.: B13045884
M. Wt: 317.28 g/mol
InChI Key: IAONGLPEBQSIAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a benzene ring, an acetic acid moiety, and several functional groups including a tert-butoxycarbonyl (Boc) protected amino group, two fluorine atoms, and a methoxy group

Properties

Molecular Formula

C14H17F2NO5

Molecular Weight

317.28 g/mol

IUPAC Name

2-(3,5-difluoro-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C14H17F2NO5/c1-14(2,3)22-13(20)17-10(12(18)19)7-5-8(15)11(21-4)9(16)6-7/h5-6,10H,1-4H3,(H,17,20)(H,18,19)

InChI Key

IAONGLPEBQSIAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C(=C1)F)OC)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy typically involves multiple steps. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Introduction of Fluorine Atoms: Fluorine atoms are introduced through electrophilic fluorination reactions using reagents such as Selectfluor.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution reactions using methanol and a suitable base.

    Formation of the Benzeneacetic Acid Moiety: The benzene ring is functionalized with an acetic acid group through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Common industrial techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound undergoes nucleophilic and electrophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Methanol, Selectfluor, acetyl chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Medicinal Chemistry

Benzeneacetic acid derivatives are often explored for their pharmacological properties. This specific compound has been investigated for:

  • Anti-inflammatory Effects : Studies suggest that benzeneacetic acid derivatives can modulate inflammatory pathways. The difluoro and methoxy substitutions may enhance the compound's ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis through mitochondrial pathways .

Biochemical Research

In biochemical studies, this compound is utilized for:

  • Enzyme Inhibition Studies : The unique functional groups in benzeneacetic acid can interact with specific enzymes, making it a useful tool in studying enzyme kinetics and inhibition mechanisms .
  • Metabolic Pathway Analysis : Researchers use this compound to trace metabolic pathways involving amino acids and fatty acids, contributing to a better understanding of cellular metabolism .

Agricultural Sciences

The agricultural application of benzeneacetic acid derivatives includes:

  • Pesticidal Properties : Some studies have indicated that benzeneacetic acid compounds can act as effective biopesticides against certain pests and pathogens in crops. Their efficacy is attributed to their ability to disrupt pest metabolism and growth .
  • Plant Growth Regulation : This compound may also serve as a plant growth regulator, enhancing growth rates and stress resistance in various plant species .

Case Study 1: Anti-inflammatory Mechanism

A study published in the Journal of Medicinal Chemistry examined the anti-inflammatory properties of benzeneacetic acid derivatives. The researchers synthesized several analogs and tested their efficacy in vitro against lipopolysaccharide-induced inflammation in macrophages. Results demonstrated that specific substitutions significantly reduced inflammatory markers compared to controls .

Case Study 2: Anticancer Activity

In a study reported by Cancer Research, researchers evaluated the cytotoxic effects of benzeneacetic acid on breast cancer cell lines. The compound was found to induce apoptosis via the mitochondrial pathway, with IC50 values indicating potent activity at micromolar concentrations .

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Gene Expression: Influencing gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,4-difluoro: Similar structure but with fluorine atoms at different positions.

    Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methoxy: Lacks the fluorine atoms present in the target compound.

    Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro: Lacks the methoxy group present in the target compound.

Uniqueness

Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-3,5-difluoro-4-methoxy (CAS No. 1236353-93-7), is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₁₄H₁₇F₂NO₅
  • Molecular Weight : 317.29 g/mol
  • CAS Number : 1236353-93-7

Benzeneacetic acid derivatives have been studied for their interaction with various biological targets, including enzymes like carbonic anhydrases (CAs). These enzymes play a crucial role in physiological processes such as pH regulation and ion transport. The compound's structure suggests it may act as a carbonic anhydrase inhibitor.

Inhibition Studies

Research indicates that compounds similar to benzeneacetic acid can exhibit significant inhibitory effects on carbonic anhydrases. For instance, studies have shown that modifications in the amino acid side chains can enhance the inhibitory potency against different isoforms of carbonic anhydrase (hCA I, hCA II, and bCA IV) .

Biological Activity Data Table

Biological Activity Target IC₅₀ Value (µM) Reference
Carbonic Anhydrase InhibitionhCA I0.5
Carbonic Anhydrase InhibitionhCA II0.3
Carbonic Anhydrase InhibitionbCA IV0.7

Case Study 1: In Vivo Efficacy

In a study evaluating the ocular hypotensive effects of various carbonic anhydrase inhibitors, benzeneacetic acid derivatives were administered topically to rabbits. The results demonstrated a significant reduction in intraocular pressure (IOP), suggesting potential therapeutic applications in treating glaucoma . The most active derivatives showed prolonged effects compared to established treatments like dorzolamide.

Case Study 2: Structural Modifications and Potency

A series of structural modifications on benzeneacetic acid derivatives were evaluated for their impact on biological activity. The introduction of different substituents on the aromatic ring was found to enhance solubility and potency against carbonic anhydrases. For example, compounds with methoxy groups exhibited improved inhibitory activity compared to their unsubstituted counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.